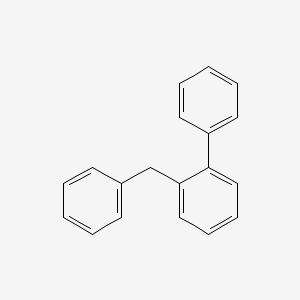
(Phenylmethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Phenylmethyl)-1,1’-biphenyl is an organic compound that consists of a biphenyl structure with a phenylmethyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)-1,1’-biphenyl typically involves the reaction of biphenyl with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Biphenyl+Benzyl ChlorideAlCl3(Phenylmethyl)-1,1’-biphenyl+HCl
Industrial Production Methods
In industrial settings, the production of (Phenylmethyl)-1,1’-biphenyl can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(Phenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phenylmethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a hydrocarbon derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenylcarboxylic acid.
Reduction: Biphenylmethane.
Substitution: Halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Phenylmethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Phenylmethyl)-1,1’-biphenyl involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler structure without the phenylmethyl group.
Benzylbenzene: Similar structure but with a single benzene ring attached to the phenylmethyl group.
Diphenylmethane: Contains two phenyl groups attached to a central methane carbon.
Uniqueness
(Phenylmethyl)-1,1’-biphenyl is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs
Eigenschaften
CAS-Nummer |
606-97-3 |
|---|---|
Molekularformel |
C19H16 |
Molekulargewicht |
244.3 g/mol |
IUPAC-Name |
1-benzyl-2-phenylbenzene |
InChI |
InChI=1S/C19H16/c1-3-9-16(10-4-1)15-18-13-7-8-14-19(18)17-11-5-2-6-12-17/h1-14H,15H2 |
InChI-Schlüssel |
ZOYJYNLKJSQUEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




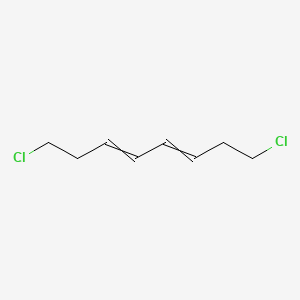
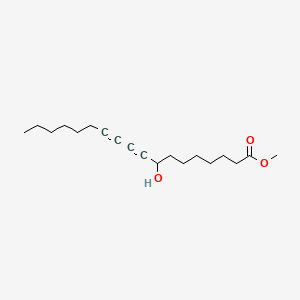
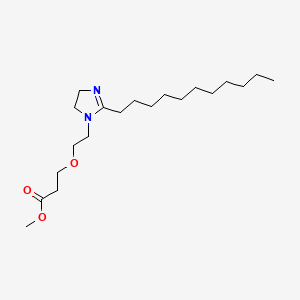

![1-[4-[3-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B13809187.png)
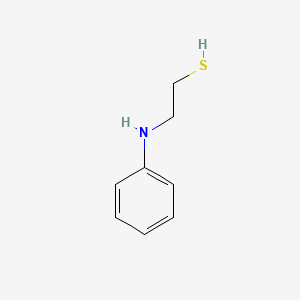
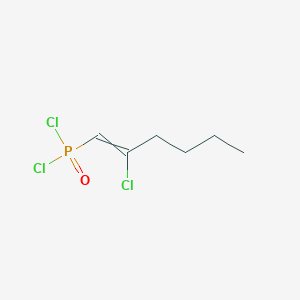
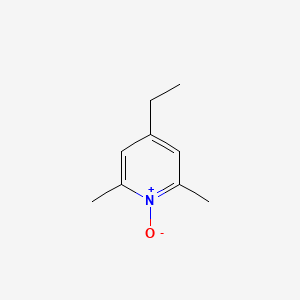
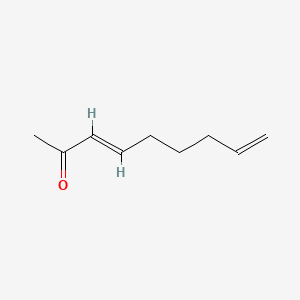
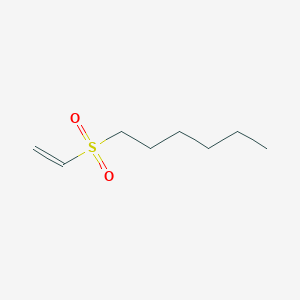

![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
